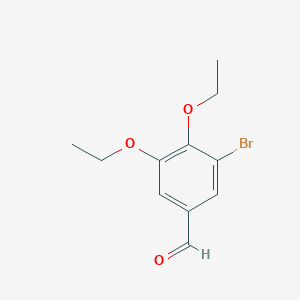

3-Bromo-4,5-diethoxybenzaldehyde

Description

3-Bromo-4,5-diethoxybenzaldehyde (CAS: 90109-64-1; MFCD01169249) is a brominated aromatic aldehyde featuring ethoxy substituents at positions 4 and 5 and a bromine atom at position 3 of the benzene ring. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.13 g/mol . This compound is primarily utilized in organic synthesis as a key intermediate for constructing complex heterocyclic frameworks. For example, it serves as a precursor in the synthesis of chalcone derivatives, chromen-4-one analogs, and pyrano-quinoline carbonitriles, which exhibit cytotoxic, anticancer, and antiviral activities . Notably, this compound has been employed in multi-component reactions under basic conditions (e.g., DABCO) to yield biologically active pyrano-quinoline derivatives in moderate yields (~60%) .

Properties

IUPAC Name |

3-bromo-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFTPYBXACRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383143 | |

| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90109-64-1 | |

| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-diethoxybenzaldehyde involves its interaction with various molecular targets and pathways:

Oxidative Stress: It has been shown to enhance the levels of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress.

Cardioprotection: It activates the Akt-PGC1α-Sirt3 pathway, which is involved in protecting against myocardial ischemia and reperfusion injury.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Compounds

The structural uniqueness of 3-bromo-4,5-diethoxybenzaldehyde lies in its substitution pattern and functional groups. Below is a comparison with closely related brominated benzaldehyde derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Br (3), OCH₂CH₃ (4,5), CHO (1) | C₁₁H₁₃BrO₃ | 273.13 | Aldehyde, Ethoxy, Bromine |

| 4-Bromo-3,5-dimethoxybenzaldehyde | Br (4), OCH₃ (3,5), CHO (1) | C₉H₉BrO₃ | 245.08 | Aldehyde, Methoxy, Bromine |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Br (3), OH (4,5), CHO (1) | C₇H₅BrO₃ | 231.01 | Aldehyde, Hydroxyl, Bromine |

| 2-Bromo-4,5-diethoxybenzaldehyde | Br (2), OCH₂CH₃ (4,5), CHO (1) | C₁₁H₁₃BrO₃ | 273.13 | Aldehyde, Ethoxy, Bromine |

Key Observations :

- Substituent Position : The position of bromine and alkoxy groups significantly impacts electronic properties. For instance, 2-bromo-4,5-diethoxybenzaldehyde (CAS: 91335-51-2) has bromine at position 2, altering its reactivity in electrophilic substitution compared to the 3-bromo isomer .

- Functional Groups : Ethoxy groups enhance lipophilicity (log P ~3.5) compared to methoxy (log P ~2.8) or hydroxyl groups (log P ~1.2), influencing solubility and membrane permeability .

Physicochemical Properties

A comparative analysis of physicochemical properties reveals critical differences:

| Property | This compound | 3-Bromo-4,5-dimethoxybenzaldehyde | 3-Bromo-4,5-dihydroxybenzaldehyde |

|---|---|---|---|

| Molecular Weight | 273.13 | 245.08 | 231.01 |

| log P (Lipophilicity) | ~3.5 (estimated) | ~2.8 (estimated) | ~1.2 (estimated) |

| Hydrogen Bond Donors | 0 | 0 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Topological Polar Surface Area (TPSA) | ~40 Ų | ~40 Ų | ~90 Ų |

- Lipophilicity : The ethoxy groups in this compound contribute to higher log P values, favoring passive diffusion across biological membranes compared to hydrophilic dihydroxy analogs .

- Polarity : 3-Bromo-4,5-dihydroxybenzaldehyde (TPSA ~90 Ų) exhibits greater polarity due to hydroxyl groups, enhancing hydrogen-bonding interactions but reducing blood-brain barrier penetration .

Biological Activity

Overview

3-Bromo-4,5-diethoxybenzaldehyde is an organic compound with the molecular formula . This compound is a derivative of benzaldehyde, characterized by the presence of bromine and two ethoxy groups on the benzene ring. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

This compound exhibits several mechanisms of action that underlie its biological effects:

- Antioxidant Activity : The compound has been shown to enhance the production of reduced glutathione in human keratinocytes through the Nrf2-mediated pathway. This activation is facilitated by extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways, which are crucial for cellular defense against oxidative stress .

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes, particularly those involved in redox reactions. It enhances the activity of glutathione-related enzymes, which play a vital role in cellular detoxification processes .

- Free Radical Scavenging : The compound participates in free radical reactions, contributing to its potential protective effects against oxidative damage .

Antioxidant Properties

This compound has demonstrated significant antioxidant properties. Its ability to modulate the Nrf2 pathway suggests a protective role against oxidative stress-related conditions. This has implications for potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Research exploring its efficacy against various microbial strains is ongoing, with promising results suggesting its potential use as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including acetylcholinesterase and carbonic anhydrase. These interactions suggest potential applications in treating conditions such as Alzheimer's disease and other neurological disorders where enzyme inhibition is beneficial .

Research Findings and Case Studies

A summary of key research findings related to this compound is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Enhanced glutathione levels via Nrf2 activation in human keratinocytes | |

| Enzyme Interaction | Interaction with glutathione-related enzymes; potential for enzyme inhibition | |

| Antimicrobial Efficacy | Preliminary evidence of antimicrobial properties against various strains | |

| Neurological Applications | Potential as an acetylcholinesterase inhibitor; implications for Alzheimer's treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.